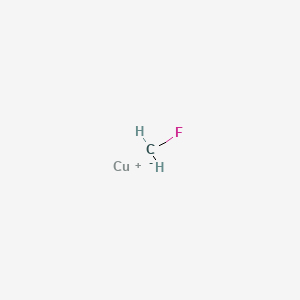
Copper(1+) fluoromethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) fluoromethanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to a fluoromethane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+) fluoromethanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with fluoromethane in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:
CuCl+CH3F→Cu(CH3F)+Cl−
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper(1+) fluoromethanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The fluoromethane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize copper(I) to copper(II).
Reduction: Reducing agents such as hydrazine or sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be facilitated by using bases or other coordinating solvents.
Major Products Formed
Oxidation: Copper(II) compounds such as copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various organocopper compounds depending on the substituent introduced.
Scientific Research Applications
Copper(1+) fluoromethanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-fluorine bond formation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying copper metabolism.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
Mechanism of Action
The mechanism by which Copper(1+) fluoromethanide exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the fluoromethane ligand can engage in interactions with other molecules, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Copper(I) chloride: Similar in terms of the copper(I) oxidation state but lacks the fluoromethane ligand.
Fluoromethane: Contains the fluoromethane ligand but does not have the copper(I) ion.
Copper(I) oxide: Another copper(I) compound but with different ligands and properties.
Uniqueness
Copper(1+) fluoromethanide is unique due to the presence of both the copper(I) ion and the fluoromethane ligand. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Properties
CAS No. |
114290-53-8 |
|---|---|
Molecular Formula |
CH2CuF |
Molecular Weight |
96.57 g/mol |
IUPAC Name |
copper(1+);fluoromethane |
InChI |
InChI=1S/CH2F.Cu/c1-2;/h1H2;/q-1;+1 |
InChI Key |
JHDWASPFFHBWKF-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]F.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















